5-(3-Hydroxypiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Hydroxypiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a piperidine ring substituted with a hydroxyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-(3-Hydroxypiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
5-(3-Hydroxypiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The hydroxyl group on the piperidine ring can undergo substitution reactions with various reagents to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-(3-Hydroxypiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological processes involving furan and piperidine derivatives.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl group on the piperidine ring may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
5-(3-Hydroxypiperidin-1-yl)furan-2-carbaldehyde can be compared with similar compounds such as:
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde: This compound has a hydroxyl group on the 4-position of the piperidine ring instead of the 3-position, which may result in different chemical and biological properties.
5-(Piperidin-1-yl)furan-2-carbaldehyde: Lacks the hydroxyl group, which can significantly alter its reactivity and applications
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(3-hydroxypiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c12-7-9-3-4-10(14-9)11-5-1-2-8(13)6-11/h3-4,7-8,13H,1-2,5-6H2 |
InChI Key |
UCLUQZWKZBWJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
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